molecular formula C21H23N5O B611563 N-Tert-Butyl-2-[4-(3,5-Dimethyl-1,2-Oxazol-4-Yl)phenyl]imidazo[1,2-A]pyrazin-3-Amine CAS No. 1635437-39-6

N-Tert-Butyl-2-[4-(3,5-Dimethyl-1,2-Oxazol-4-Yl)phenyl]imidazo[1,2-A]pyrazin-3-Amine

Cat. No. B611563
M. Wt: 361.44
InChI Key: YXPVTKHEWGXKEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-Tert-Butyl-2-[4-(3,5-Dimethyl-1,2-Oxazol-4-Yl)phenyl]imidazo[1,2-A]pyrazin-3-Amine” is a novel inhibitor known as UMB32. It has been used in the study of bromodomain inhibition, which has emerged as a promising therapeutic strategy in cancer . The compound has a molecular formula of C21H23N5O and a molecular weight of 361.44.


Synthesis Analysis

The synthesis of this compound involves the use of fluorous-tagged multicomponent reactions. A focused chemical library of bromodomain inhibitors was developed around a 3,5-dimethylisoxazole biasing element with micromolar biochemical IC50 .


Molecular Structure Analysis

The molecular structure of this compound was determined using X-ray diffraction. The crystal structure of the first bromodomain of human BRD4 in complex with UMB32 has been resolved to a resolution of 1.56 Å .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are part of a multicomponent reaction process. The iterative synthesis and biochemical assessment allowed the optimization of novel BET bromodomain inhibitors based on an imidazo[1,2-a]pyrazine scaffold .


Physical And Chemical Properties Analysis

The compound has a molecular formula of C21H23N5O and a molecular weight of 361.44. Further physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current data.

Scientific Research Applications

Crystal Structure and Analysis

  • Crystal Structure Analysis : A study by Dhanalakshmi et al. (2018) explored the crystal structure and Hirshfeld surface analysis of imidazo[1,2-a]pyridine derivatives, closely related to N-Tert-Butyl-2-[4-(3,5-Dimethyl-1,2-Oxazol-4-Yl)phenyl]imidazo[1,2-A]pyrazin-3-Amine. The research focused on the orientation of phenyl rings in these compounds, which is crucial for understanding their molecular interactions and potential applications in material science and pharmaceuticals (Dhanalakshmi et al., 2018).

Synthesis and Chemical Properties

  • Synthesis Methods : A paper by Justyna et al. (2017) discussed the synthesis of various imidazoazines, including structures similar to the compound . The study highlighted methods like flash vacuum thermolysis for synthesizing these compounds, providing insights into efficient production techniques (Justyna et al., 2017).
  • Chemical Reactivity : Mironovich and Shcherbinin (2014) researched the reactivity of similar compounds under different conditions. Understanding the reactivity of such compounds can inform their potential applications in synthesizing new materials or pharmaceuticals (Mironovich & Shcherbinin, 2014).

Potential Applications in Medicine

  • Antiproliferative Agents : Bazin et al. (2016) synthesized a series of compounds, including imidazo[1,2-a]pyrazin-6-yl ureas, which showed antiproliferative activity in non-small cell lung cancer cell lines. This suggests potential applications of similar compounds in cancer treatment (Bazin et al., 2016).
  • Antimicrobial Activity : The synthesis and antimicrobial screening of novel series of imidazo-[1,2-a]pyridine derivatives were studied by Desai et al. (2012). They found that some derivatives exhibited potent antimicrobial activity, indicating the possible use of similar compounds in developing new antibiotics (Desai et al., 2012).

Material Science and Luminescent Properties

  • Photo- and Electro-luminescent Properties : Wang et al. (2021) synthesized phenanthroimidazole derivatives, which included structures similar to the compound of interest. They studied their luminescent properties, which could be valuable in developing new materials for OLEDs and other light-emitting applications (Wang et al., 2021).

Safety And Hazards

The safety and hazards associated with this compound are not specified in the available data. It’s important to note that this compound is intended for research use only and not for human or veterinary use.

Future Directions

The development of structurally dissimilar ligands like UMB32 as probes of bromodomain function is a promising area of research. This compound showcases new applications of fluorous and multicomponent chemical synthesis for the development of novel epigenetic inhibitors .

properties

IUPAC Name

N-tert-butyl-2-[4-(3,5-dimethyl-1,2-oxazol-4-yl)phenyl]imidazo[1,2-a]pyrazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O/c1-13-18(14(2)27-25-13)15-6-8-16(9-7-15)19-20(24-21(3,4)5)26-11-10-22-12-17(26)23-19/h6-12,24H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXPVTKHEWGXKEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C2=CC=C(C=C2)C3=C(N4C=CN=CC4=N3)NC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Tert-Butyl-2-[4-(3,5-Dimethyl-1,2-Oxazol-4-Yl)phenyl]imidazo[1,2-A]pyrazin-3-Amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-Tert-Butyl-2-[4-(3,5-Dimethyl-1,2-Oxazol-4-Yl)phenyl]imidazo[1,2-A]pyrazin-3-Amine

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